molecular formula C4H8FNO2 B3031738 Butanoic acid, 4-amino-2-fluoro-, (R)- CAS No. 65529-63-7

Butanoic acid, 4-amino-2-fluoro-, (R)-

Cat. No. B3031738
CAS RN: 65529-63-7
M. Wt: 121.11 g/mol
InChI Key: ASXBTBJGHQPOPY-GSVOUGTGSA-N
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Description

“Butanoic acid, 4-amino-2-fluoro-, ®-” is a chemical compound with the molecular formula C4H8FNO2 . It is also known by other names such as 4-Amino-2-fluorobutanoic acid and 4-Amino-2-fluorobutyric acid . The average mass of this compound is 121.110 Da and its monoisotopic mass is 121.053909 Da .


Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-amino-2-fluoro-, ®-” consists of 4 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Butanoic acid, 4-amino-2-fluoro-, ®-” include its molecular formula (C4H8FNO2), average mass (121.110 Da), and monoisotopic mass (121.053909 Da) .

properties

IUPAC Name

(2R)-4-amino-2-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBTBJGHQPOPY-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428302
Record name Butanoic acid, 4-amino-2-fluoro-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-amino-2-fluoro-, (R)-

CAS RN

65529-63-7
Record name Butanoic acid, 4-amino-2-fluoro-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 4-amino-2-fluoro-, (R)-
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Reactant of Route 6
Butanoic acid, 4-amino-2-fluoro-, (R)-

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